molecular formula C12H10BrNO4S B2394689 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate CAS No. 1206142-62-2

2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate

Cat. No. B2394689
CAS RN: 1206142-62-2
M. Wt: 344.18
InChI Key: HBPUADNZPUSUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate (PBMS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBMS is a sulfonate ester that contains a pyridine ring and a bromine atom attached to a methoxybenzene ring. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied. In

Mechanism Of Action

2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate is a sulfonate ester that can be hydrolyzed to produce a sulfonic acid and an alcohol. The sulfonic acid produced can act as an electrophile, while the alcohol can act as a nucleophile. 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate has been shown to react with various nucleophiles, including amines and thiols, to form sulfonate esters. Moreover, 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate has been shown to react with amino acids to form N-acyl pyridinium salts.
Biochemical and Physiological Effects:
2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells. 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. Moreover, 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate has several advantages for lab experiments, including its high yield and purity, as well as its ability to react with various nucleophiles. However, 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

There are several future directions for research on 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate, including the synthesis of novel compounds for drug discovery, the development of new methods for the detection of reactive oxygen species, and the investigation of 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate as a potential catalyst for organic reactions. Moreover, further research is needed to explore the potential applications of 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate in drug development and the treatment of various diseases.

Synthesis Methods

2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate can be synthesized using different methods, including the reaction of 2-bromo-5-methoxybenzenesulfonyl chloride with pyridine in the presence of a base such as triethylamine. Another method involves the reaction of 2-pyridinyl magnesium bromide with 5-methoxy-2-sulfonyl chloride benzenesulfonyl chloride. The yield of 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate obtained using these methods is typically high, and the purity can be improved using recrystallization.

Scientific Research Applications

2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate has been used in various scientific research applications, including the synthesis of novel compounds for drug discovery, as a reagent for the detection of amino acids, and as a catalyst in organic reactions. 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate has also been used as a fluorescent probe for the detection of reactive oxygen species in biological systems. Moreover, 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate has been used as a substrate for the synthesis of sulfonate esters, which have potential applications in drug development.

properties

IUPAC Name

pyridin-2-yl 5-bromo-2-methoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4S/c1-17-10-6-5-9(13)8-11(10)19(15,16)18-12-4-2-3-7-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPUADNZPUSUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate

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